

CY2 Dye in Flow Cytometry: Application Notes and Protocols

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Compound of Interest

Compound Name: CY2

Cat. No.: B1663513

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CY2 is a green-emitting fluorescent dye belonging to the cyanine family.[1] It is a valuable tool for a variety of fluorescence-based applications, including flow cytometry. This document provides detailed application notes and protocols for the use of **CY2** dye in flow cytometry, designed for researchers, scientists, and drug development professionals. **CY2** is characterized by its reactivity with primary amines, allowing for the covalent labeling of proteins, peptides, and other biomolecules.[2][3] Its spectral properties make it compatible with the common 488 nm laser line found in most flow cytometers.[1]

Properties of CY2 Dye

CY2 possesses spectral characteristics that are similar to other widely used green fluorochromes like Fluorescein (FITC) and Alexa Fluor™ 488.[1] Key quantitative properties of **CY2** are summarized in the table below, providing a basis for experimental design and comparison with other fluorophores.

Property	Value	Reference
Excitation Maximum (λ_{ex})	492 nm	[1][3][4]
Emission Maximum (λ_{em})	508 - 510 nm	[3][4]
Molar Extinction Coefficient (ϵ)	$\sim 150,000 \text{ cm}^{-1}\text{M}^{-1}$	[4]
Quantum Yield (Φ)	0.12	[4]
Molecular Weight (MW)	$\sim 665 \text{ g/mol}$	[1]
Laser Line	488 nm	[1]
Common Filter Set	515/30 nm bandpass	[1]

Applications in Flow Cytometry

The primary application of **CY2** in flow cytometry is in immunophenotyping, where antibodies conjugated to **CY2** are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.[5] Due to its amine-reactive nature, **CY2** NHS ester is commonly used for the in-house conjugation of antibodies.

Experimental Protocols

A. Indirect Immunofluorescence Staining of Cell Surface Markers

This protocol describes the use of an unconjugated primary antibody followed by a **CY2**-conjugated secondary antibody to detect a cell surface antigen.

Materials:

- Cells of interest in a single-cell suspension
- Unconjugated primary antibody specific for the target antigen
- **CY2**-conjugated secondary antibody that recognizes the primary antibody's host species
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

- (Optional) Fc-blocking reagent (e.g., purified IgG from the same species as the secondary antibody)
- FACS tubes (5 mL round-bottom polystyrene tubes)
- Centrifuge
- Flow cytometer with a 488 nm laser

Procedure:

- Cell Preparation:
 - Harvest cells and wash them twice with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
 - Resuspend the cell pellet in Flow Cytometry Staining Buffer and adjust the cell concentration to 1×10^6 cells/mL.
- (Optional) Fc Receptor Blocking:
 - If your cells express Fc receptors (e.g., immune cells), incubate the cells with an Fc-blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Aliquot 100 μ L of the cell suspension (1×10^5 cells) into a FACS tube.
 - Add the appropriate, predetermined optimal concentration of the unconjugated primary antibody.
 - Incubate for 30 minutes at 4°C in the dark.
- Washing:
 - Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C after each wash.

- Secondary Antibody Incubation:
 - Resuspend the cell pellet in 100 μ L of Flow Cytometry Staining Buffer.
 - Add the **CY2**-conjugated secondary antibody at its predetermined optimal concentration.
 - Incubate for 30 minutes at 4°C in the dark.
- Final Washes and Resuspension:
 - Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer as described in step 4.
 - Resuspend the final cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer for analysis.
- Data Acquisition:
 - Acquire the samples on a flow cytometer equipped with a 488 nm laser.
 - Collect the **CY2** signal in the appropriate channel, typically using a 515/30 nm or similar bandpass filter.

B. Direct Immunofluorescence Staining of Cell Surface Markers

This protocol is for the use of a primary antibody directly conjugated to **CY2**.

Materials:

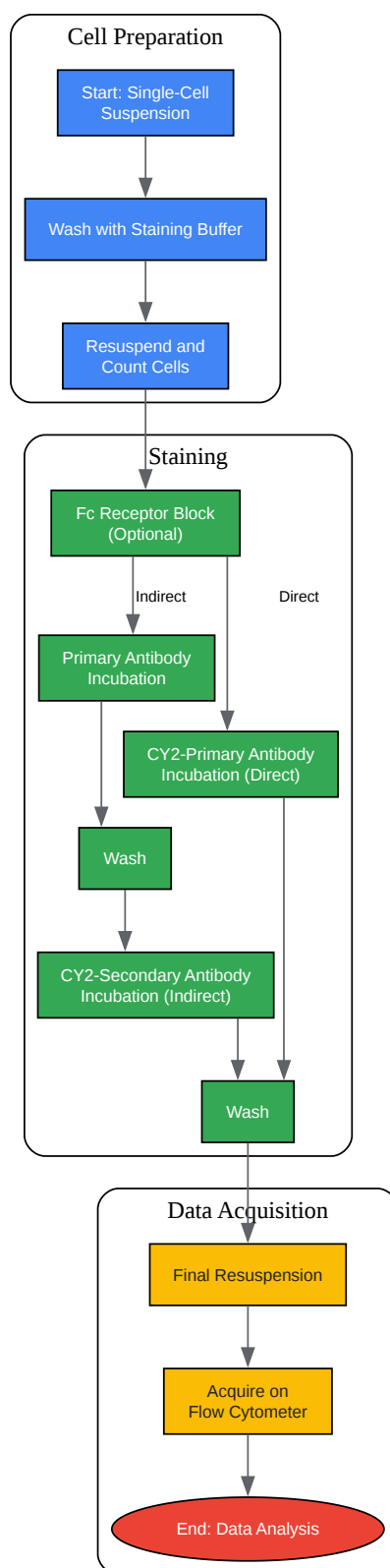
- Cells of interest in a single-cell suspension
- **CY2**-conjugated primary antibody specific for the target antigen
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
- (Optional) Fc-blocking reagent

- FACS tubes
- Centrifuge
- Flow cytometer with a 488 nm laser

Procedure:

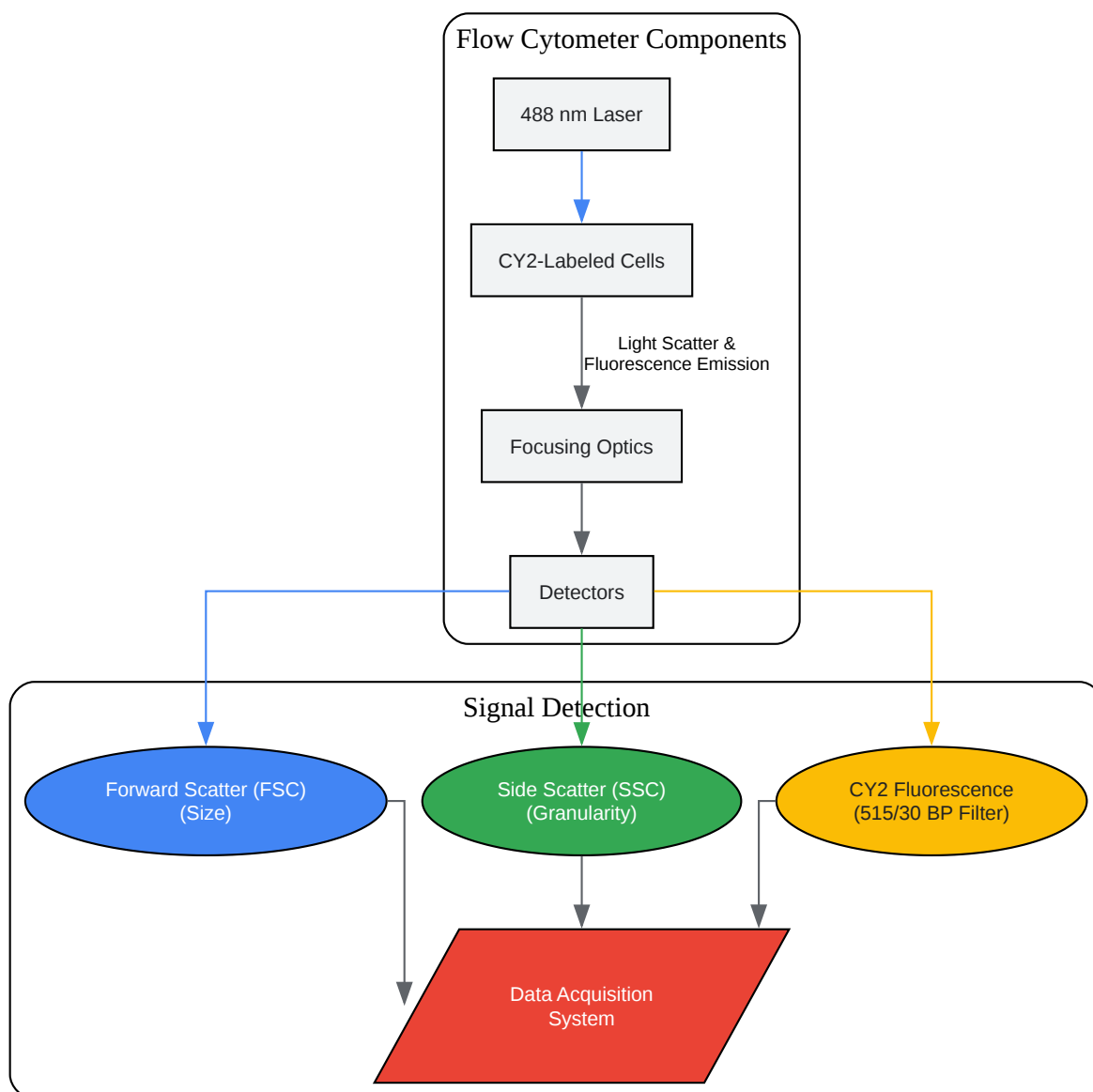
- Cell Preparation:
 - Follow the same procedure as in the indirect staining protocol (Section A, step 1).
- (Optional) Fc Receptor Blocking:
 - Follow the same procedure as in the indirect staining protocol (Section A, step 2).
- Antibody Incubation:
 - Aliquot 100 μ L of the cell suspension into a FACS tube.
 - Add the predetermined optimal concentration of the **CY2**-conjugated primary antibody.
 - Incubate for 30 minutes at 4°C in the dark.
- Washing and Resuspension:
 - Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.
 - Resuspend the final cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
- Data Acquisition:
 - Proceed with data acquisition as described in the indirect staining protocol (Section A, step 7).

Visualizations



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Caption: Experimental workflow for flow cytometry using **CY2** dye.



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Caption: Principle of **CY2** signal detection in flow cytometry.

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